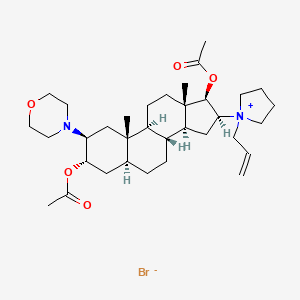

3-Acetyl Rocuronium Bromide

Descripción general

Descripción

3-Acetyl Rocuronium Bromide is a derivative of Rocuronium Bromide, a non-depolarizing neuromuscular blocking agent used in modern anesthesia. It is an aminosteroid compound that facilitates tracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation . The compound is known for its rapid onset and intermediate duration of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl Rocuronium Bromide involves several key steps:

Base-catalyzed condensation: Diepoxide reacts with pyrrolidine in methanol in the presence of sodium hydroxide, followed by in-situ reduction of the keto intermediate to yield the corresponding secondary alcohol.

Epoxide ring opening: The secondary alcohol undergoes epoxide ring opening using morpholine, followed by selective acetylation to produce a 2-morpholinyl-3,17-dihydroxy steroidal derivative.

Allylation: The acetylated derivative reacts with allyl bromide to form this compound.

Industrial Production Methods: The industrial production of this compound involves scalable processes that avoid column chromatography and use commercially acceptable solvents. This ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetyl Rocuronium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the allyl and acetyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Allyl bromide for allylation reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-desallyl Rocuronium Bromide .

Aplicaciones Científicas De Investigación

3-Acetyl Rocuronium Bromide has several scientific research applications:

Chemistry: Used as a reference material for analytical standards and in the study of neuromuscular blocking agents.

Biology: Investigated for its effects on neuromuscular junctions and muscle relaxation.

Medicine: Used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgeries.

Industry: Employed in the development of new anesthetic agents and formulations.

Mecanismo De Acción

3-Acetyl Rocuronium Bromide acts as a competitive antagonist for nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from activating them, leading to muscle relaxation. This mechanism is similar to other non-depolarizing neuromuscular blocking agents .

Comparación Con Compuestos Similares

Rocuronium Bromide: The parent compound, used widely in anesthesia.

Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.

Pancuronium Bromide: A compound with a longer duration of action compared to Rocuronium.

Uniqueness: 3-Acetyl Rocuronium Bromide is unique due to its specific acetylation, which may influence its pharmacokinetic properties and interaction with neuromuscular receptors .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3-Acetyl Rocuronium Bromide to minimize impurities?

- Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent purity) and intermediate purification. A novel method involving stepwise alkylation and acetylation under controlled pH (e.g., 8–9) can reduce byproducts like desacetyl derivatives . Impurity avoidance may require chromatographic monitoring (HPLC) during intermediate stages, as outlined in pharmacopeial protocols for related compounds .

Q. How can researchers validate analytical methods for quantifying this compound in pharmacokinetic studies?

- Answer: Use certified reference materials (CRMs) traceable to Ph. Eur. or USP standards to calibrate HPLC or LC-MS systems . Validate methods per ICH guidelines by assessing linearity (e.g., 0.01–10 mg/mL), precision (RSD <2%), and recovery rates (>98%) using spiked biological matrices. Peak identification should align with USP protocols for rocuronium derivatives .

Q. What mechanistic models explain this compound’s inflammatory effects in vascular endothelial cells?

- Answer: In vitro studies using calf pulmonary artery endothelial (CPAE) cells show that the compound suppresses nitric oxide (NO) production via endothelial NO synthase inhibition while increasing prostaglandin E2 (PGE2) via cyclooxygenase-2 activation. Researchers should replicate these models with dose-response curves (0.1–100 µM) and include controls for nonspecific cytotoxicity .

Advanced Research Questions

Q. How can geographic variability in dose-response relationships impact experimental design for neuromuscular blocking studies?

- Answer: Regional differences in metabolism (e.g., higher ED50 in Austrians vs. Americans) necessitate stratified dosing in multi-center trials. Use mechanomyography to measure neuromuscular block duration (e.g., Dur25: time to 25% twitch recovery) and adjust for factors like diet or genetic polymorphisms . Include pre-trial pharmacokinetic profiling to standardize protocols across cohorts.

Q. What methodologies are effective for studying antagonism of this compound-induced neuromuscular block?

- Answer: Compare traditional acetylcholinesterase inhibitors (e.g., neostigmine) with cyclodextrin-based agents (e.g., Org 25969), which encapsulate the compound and accelerate dissociation from acetylcholine receptors. Use acceleromyography (TOF-Watch®) to quantify recovery (target train-of-four ratio ≥0.9) and monitor for recurarization .

Q. How should researchers design experiments to assess drug interactions between this compound and volatile anesthetics?

- Answer: Conduct in vivo studies with halogenated anesthetics (e.g., isoflurane) to evaluate potentiation effects. Measure twitch depression latency and recovery times under steady-state anesthetic concentrations. Note that prolonged neuromuscular block may require adjusted reversal protocols (e.g., delayed neostigmine administration) .

Q. What translational challenges arise when extrapolating in vitro CPAE cell data to in vivo pain models for this compound?

- Answer: In vitro findings (e.g., PGE2 upregulation) may not fully replicate clinical pain responses due to systemic factors like plasma protein binding or blood-brain barrier penetration. Validate mechanisms using rodent models with nociceptive behavioral assays (e.g., tail-flick test) and correlate with inflammatory markers (e.g., serum IL-6) .

Q. Which techniques are critical for impurity profiling of this compound in compliance with pharmacopeial standards?

Propiedades

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNFYELGQJULSR-PWXDFCLTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122483-73-2 | |

| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.